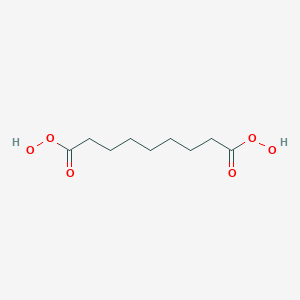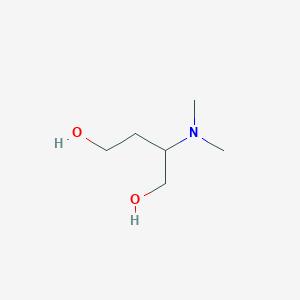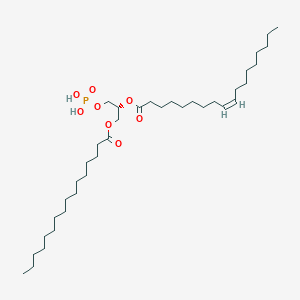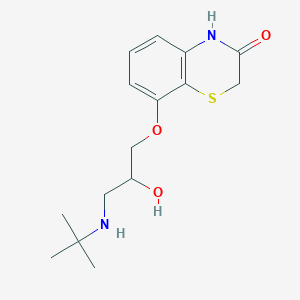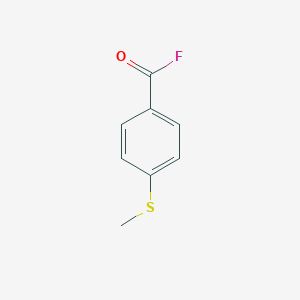
4-Methylsulfanylbenzoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylsulfanylbenzoyl fluoride, also known as MSBF, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a fluorinated derivative of benzoyl chloride and has a molecular formula of C8H7FOS. MSBF is a colorless liquid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 4-Methylsulfanylbenzoyl fluoride involves the formation of a covalent bond between the fluoride ion and the target molecule. This covalent bond is stable and irreversible, making 4-Methylsulfanylbenzoyl fluoride a potent inhibitor of enzymes and other biological molecules. 4-Methylsulfanylbenzoyl fluoride has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase.
Biochemical and Physiological Effects:
4-Methylsulfanylbenzoyl fluoride has been shown to have a variety of biochemical and physiological effects. Inhibition of acetylcholinesterase by 4-Methylsulfanylbenzoyl fluoride can lead to an increase in acetylcholine levels in the brain, which may have implications for the treatment of Alzheimer's disease. 4-Methylsulfanylbenzoyl fluoride has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Methylsulfanylbenzoyl fluoride in lab experiments is its high potency as an inhibitor. 4-Methylsulfanylbenzoyl fluoride has been shown to be effective at very low concentrations, making it a useful tool for studying enzyme inhibition. However, one limitation of using 4-Methylsulfanylbenzoyl fluoride is its potential toxicity. 4-Methylsulfanylbenzoyl fluoride is a reactive chemical that can be hazardous if not handled properly, and care should be taken when working with this compound.
Orientations Futures
There are several potential future directions for research involving 4-Methylsulfanylbenzoyl fluoride. One area of interest is the development of new inhibitors of acetylcholinesterase and other enzymes using 4-Methylsulfanylbenzoyl fluoride as a starting point. Additionally, 4-Methylsulfanylbenzoyl fluoride could be used in the synthesis of novel compounds with potential applications in drug discovery. Finally, further studies could be conducted to investigate the potential toxic effects of 4-Methylsulfanylbenzoyl fluoride and to develop safer handling procedures for this compound.
Méthodes De Synthèse
The synthesis of 4-Methylsulfanylbenzoyl fluoride involves the reaction of 4-methylsulfanylbenzoic acid with thionyl chloride followed by treatment with potassium fluoride. The resulting product is purified using distillation and recrystallization methods. This synthesis method has been reported to have a high yield and is relatively simple to perform.
Applications De Recherche Scientifique
4-Methylsulfanylbenzoyl fluoride has been used in a variety of scientific research applications, including the synthesis of novel compounds, the development of new drugs, and the study of enzyme inhibition. 4-Methylsulfanylbenzoyl fluoride has been shown to be a useful reagent in the synthesis of thioesters and thioamides, which are important building blocks in organic chemistry. Additionally, 4-Methylsulfanylbenzoyl fluoride has been used to develop inhibitors of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Propriétés
Numéro CAS |
127743-98-0 |
|---|---|
Nom du produit |
4-Methylsulfanylbenzoyl fluoride |
Formule moléculaire |
C8H7FOS |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
4-methylsulfanylbenzoyl fluoride |
InChI |
InChI=1S/C8H7FOS/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 |
Clé InChI |
LKEUWDIGBITIRH-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C(=O)F |
SMILES canonique |
CSC1=CC=C(C=C1)C(=O)F |
Synonymes |
Benzoyl fluoride, 4-(methylthio)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1R,2S,3S,4S)-3-cyano-1-methyl-2-(3-oxobutyl)-4-propan-2-ylcyclohexyl] acetate](/img/structure/B162866.png)

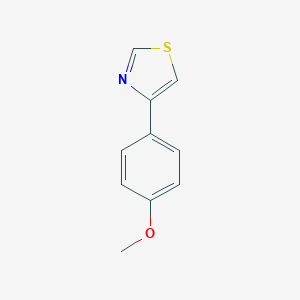


![2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B162880.png)

